Agatholal

Description

Structure

2D Structure

3D Structure

Properties

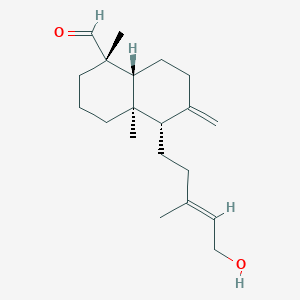

IUPAC Name |

(1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,14,17-18,21H,2,5-9,11-13H2,1,3-4H3/b15-10+/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLWKIHHQUNBQK-AKZLODSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Agathisflavone: A Comprehensive Technical Guide on its Natural Occurrence, Distribution, and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathisflavone is a naturally occurring biflavonoid, a class of secondary metabolites characterized by the linkage of two flavonoid units. Specifically, it is a dimer of apigenin.[1] This polyphenolic compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including neuroprotective, anti-inflammatory, antiviral, and antitumor effects.[2] Its therapeutic potential is underscored by its ability to modulate key cellular signaling pathways implicated in a variety of diseases. This technical guide provides an in-depth overview of the natural occurrence and distribution of agathisflavone, detailed experimental protocols for its isolation and characterization, and a comprehensive analysis of its interactions with critical signaling pathways.

Natural Occurrence and Distribution

Agathisflavone is found in a variety of plant species across different families, with a notable presence in the Anacardiaceae, Araucariaceae, and Ochnaceae families.[3] The concentration of agathisflavone can vary significantly depending on the plant species, the specific part of the plant, and the geographical location of its collection.

| Plant Family | Plant Species | Plant Part | Concentration/Yield | References |

| Anacardiaceae | Anacardium occidentale (Cashew) | Leaves | Qualitative presence reported in ethanolic extract.[3] Minimum inhibitory concentration of 1.0 mg/mL against certain pathogens.[3] | [3] |

| Rhus succedanea (Wax Tree) | Drupes (fruits) | Qualitative presence identified.[3] | [3] | |

| Schinus terebinthifolius (Brazilian Peppertree) | Exocarp (outer layer of fruit) | Qualitative presence in phenolic extract.[3] | [3] | |

| Araucariaceae | Araucaria excelsa | Leaves | Qualitative presence in phenolic extract.[3] | [3] |

| Leguminosae | Poincianella pyramidalis | Leaves | 0.01% to 1% of dry mass.[4] Yield of 0.21% from dried leaves.[4] | [4] |

| Ochnaceae | Ochna schweinfurthiana | - | Qualitative presence in methanolic extract.[3] | [3] |

| Ouratea nigroviolacea | - | Qualitative presence reported.[3] | [3] |

Experimental Protocols

The isolation, purification, and structural elucidation of agathisflavone from its natural sources involve a combination of chromatographic and spectroscopic techniques.

Extraction and Isolation

A general workflow for the extraction and isolation of agathisflavone is depicted below.

Detailed Methodologies:

-

Maceration: Dried and powdered plant material (e.g., leaves of Poincianella pyramidalis) is soaked in methanol at room temperature for an extended period (e.g., 48-72 hours) to extract the secondary metabolites.

-

Solvent-Solvent Partitioning: The crude methanolic extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate) to separate compounds based on their polarity. Agathisflavone typically concentrates in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is further purified using column chromatography.

-

Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a mixture of chloroform and methanol).

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography is often used for the purification of flavonoids.

-

-

Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be used for the efficient, large-scale purification of natural products like agathisflavone.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a C18 column is a high-resolution technique used for the final purification of agathisflavone to achieve high purity (>99%).

Structural Elucidation

The structure of the isolated agathisflavone is confirmed using a combination of spectroscopic methods.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of agathisflavone in methanol typically shows two major absorption bands, which are characteristic of the flavone skeleton.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of agathisflavone. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are crucial for the complete structural elucidation of agathisflavone.

-

¹H-NMR: Provides information about the number, type, and connectivity of protons in the molecule.

-

¹³C-NMR: Provides information about the carbon skeleton of the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different structural fragments of the molecule.

-

Key Signaling Pathways Modulated by Agathisflavone

Agathisflavone exerts its diverse biological effects by modulating several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Agathisflavone has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.[5]

Modulation of the SIRT1 Pathway

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and inflammation. Agathisflavone has been shown to attenuate the reduction of SIRT1 levels induced by inflammatory stimuli, suggesting that some of its neuroprotective and anti-inflammatory effects are mediated through this pathway.[5]

Interaction with Estrogen and Retinoic Acid Receptors

Agathisflavone has been shown to interact with nuclear receptors, including estrogen receptors (ERα and ERβ) and retinoic acid receptors (RARs).[3][6] This interaction can modulate the expression of target genes involved in neurogenesis and neuroprotection.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and promoting the maturation of pro-inflammatory cytokines IL-1β and IL-18. Agathisflavone has been shown to inhibit the activation of the NLRP3 inflammasome, likely by interfering with its assembly.[7][8]

Conclusion and Future Directions

Agathisflavone is a promising natural biflavonoid with a well-documented presence in various plant species and a range of significant biological activities. Its ability to modulate multiple key signaling pathways, including NF-κB, SIRT1, nuclear receptors, and the NLRP3 inflammasome, highlights its potential for the development of novel therapeutics for inflammatory and neurodegenerative diseases.

Further research is warranted to fully elucidate the quantitative distribution of agathisflavone across a wider range of plant species to identify high-yielding natural sources. Moreover, a deeper understanding of the precise molecular mechanisms underlying its interactions with cellular signaling pathways will be crucial for its optimization and application in drug development. Preclinical and clinical studies are necessary to validate the therapeutic efficacy and safety of agathisflavone in various disease models.

References

- 1. The Flavonoid Agathisflavone Attenuates Glia Activation After Mechanical Injury of Cortical Tissue and Negatively Regulates Both NRLP3 and IL-1β Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research on the Scientific Evolution of the Flavonoid Agathisflavone | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. mdpi.com [mdpi.com]

- 5. Agathisflavone isolated from Anacardium occidentale suppresses SIRT1-mediated neuroinflammation in BV2 microglia and neurotoxicity in APPSwe-transfected SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agathisflavone enhances retinoic acid-induced neurogenesis and its receptors α and β in pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Flavonoid Agathisflavone Directs Brain Microglia/Macrophages to a Neuroprotective Anti-Inflammatory and Antioxidant State via Regulation of NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Flavonoid Agathisflavone Directs Brain Microglia/Macrophages to a Neuroprotective Anti-Inflammatory and Antioxidant State via Regulation of NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Agathisflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agathisflavone, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, antiviral, and anticancer properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Agathisflavone, offering a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document details its structural characteristics, physicochemical parameters, and spectral data, alongside methodologies for its isolation and analysis. Furthermore, it elucidates the molecular pathways through which Agathisflavone exerts its biological effects, providing a foundation for future research and therapeutic development.

Chemical and Physical Properties

Agathisflavone (C₃₀H₁₈O₁₀) is a biflavonoid composed of two apigenin units linked together.[2] Its complex structure gives rise to specific physicochemical properties that are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [2] |

| Synonyms | 6,8''-Biapigenin | [3] |

| CAS Number | 28441-98-7 | [2] |

| Molecular Formula | C₃₀H₁₈O₁₀ | [2] |

| Molecular Weight | 538.47 g/mol | [2] |

| Exact Mass | 538.08999677 Da | [2] |

| Appearance | Yellowish solid (typical for flavonoids) | |

| Melting Point | Not definitively reported. Some sources indicate "Not Available". | [3] |

| Boiling Point | 929.1 °C at 760 mmHg (Predicted) | |

| Density | 1.656 g/cm³ (Predicted) | |

| Solubility | Practically insoluble in water. Soluble in DMSO, ethanol, and methanol. | [3][4][5][6] |

| logP (Predicted) | 4.44 - 5.09 | [3] |

Spectral Data

The structural elucidation and characterization of Agathisflavone are heavily reliant on various spectroscopic techniques. The following sections provide an overview of its key spectral features.

UV-Visible (UV-Vis) Spectroscopy

In methanol, Agathisflavone exhibits characteristic absorption bands typical for flavones. Flavonoids generally show two main absorption bands: Band I in the 300-380 nm region, associated with the B-ring cinnamoyl system, and Band II in the 240-280 nm region, corresponding to the A-ring benzoyl system.[7] For Agathisflavone, being a dimer of apigenin, the UV spectrum in methanol is expected to show maxima around 267 nm and 336 nm.

Infrared (IR) Spectroscopy

The IR spectrum of Agathisflavone is characterized by absorption bands corresponding to its various functional groups. Key expected absorptions include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.

-

C=O stretching: A strong absorption band around 1650 cm⁻¹ corresponding to the γ-pyrone carbonyl group.

-

C=C stretching: Aromatic ring vibrations observed in the 1450-1610 cm⁻¹ region.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ range due to the ether and phenolic C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of Agathisflavone.

¹H NMR (500 MHz, Methanol-d₄, δ in ppm): The proton NMR spectrum of Agathisflavone shows characteristic signals for the aromatic protons of the two apigenin units.

¹³C NMR Spectral Data: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of Agathisflavone. A comprehensive list of assigned chemical shifts is crucial for unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Agathisflavone. In LC-MS analysis with negative ion mode, the precursor ion [M-H]⁻ is observed at m/z 537.083.[2]

Experimental Protocols

Isolation and Purification of Agathisflavone

Agathisflavone can be isolated from various plant sources, such as the leaves of Anacardium occidentale. A general protocol involves the following steps:

-

Extraction: Dried and powdered plant material is subjected to maceration with a suitable solvent, typically methanol or ethanol.

-

Partitioning: The crude extract is then partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fraction enriched with Agathisflavone (often the ethyl acetate fraction) is subjected to further purification using column chromatography (e.g., Sephadex LH-20) or centrifugal partition chromatography (CPC).

-

Purity Analysis: The purity of the isolated Agathisflavone is confirmed by High-Performance Liquid Chromatography (HPLC).

Western Blot Analysis of STAT3 Phosphorylation

This protocol describes the investigation of Agathisflavone's effect on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[8][9][10][11]

-

Cell Culture and Treatment: Microglial cells are cultured and treated with an inflammatory stimulus (e.g., β-amyloid) in the presence or absence of Agathisflavone (1 µM) for 24 hours.

-

Protein Extraction: Cells are lysed, and total protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 15 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using a suitable detection system. The ratio of p-STAT3 to total STAT3 is quantified to determine the effect of Agathisflavone.

Immunofluorescence Staining for CD68 and GFAP

This protocol details the assessment of Agathisflavone's impact on the expression of inflammatory markers in glial cells.[12][13][14][15]

-

Cell Culture and Treatment: Glial cells (microglia and astrocytes) are cultured on coverslips and treated with an inflammatory stimulus (e.g., LPS) with or without Agathisflavone.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-containing buffer.

-

Immunostaining: Cells are incubated with primary antibodies against CD68 (for microglia) or Glial Fibrillary Acidic Protein (GFAP) for astrocytes, followed by incubation with fluorescently labeled secondary antibodies.

-

Microscopy: The coverslips are mounted, and the cells are visualized using a fluorescence microscope. The intensity and distribution of the fluorescent signal are analyzed to assess changes in protein expression.

Signaling Pathways

Agathisflavone has been shown to modulate key signaling pathways involved in inflammation and cellular stress. The following diagrams, generated using the DOT language for Graphviz, illustrate two of these pathways.

Caption: Agathisflavone's modulation of the Glucocorticoid Receptor signaling pathway.

Caption: Inhibition of the STAT3 signaling pathway by Agathisflavone.

Conclusion

This technical guide consolidates the current knowledge on the physical and chemical properties of Agathisflavone. The provided data on its physicochemical characteristics, spectral profiles, and methodologies for its study are intended to facilitate further research and development. The elucidation of its interaction with key signaling pathways, such as the glucocorticoid receptor and STAT3 pathways, underscores its potential as a lead compound for the development of novel therapeutics. Further investigations are warranted to fully explore its pharmacological potential and to translate these findings into clinical applications.

References

- 1. Agathisflavone, a natural biflavonoid that inhibits SARS-CoV-2 replication by targeting its proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agathisflavone | C30H18O10 | CID 5281599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NP-MRD: Showing NP-Card for Agathisflavone (NP0050606) [np-mrd.org]

- 4. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. By compound [wahoo.cns.umass.edu]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Biosynthesis of Agathisflavone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathisflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a dimer of the common flavone apigenin, its biosynthesis represents a key enzymatic step in the diversification of flavonoid structures in plants. This technical guide provides an in-depth overview of the current understanding of the agathisflavone biosynthesis pathway, tailored for researchers, scientists, and professionals in drug development. This document summarizes the core enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key processes.

Core Biosynthesis Pathway

The biosynthesis of agathisflavone originates from the general phenylpropanoid pathway, which produces the precursor phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted to 4-coumaroyl-CoA, a central intermediate in flavonoid biosynthesis. This intermediate then enters the flavonoid pathway, leading to the formation of the flavanone naringenin, which is subsequently converted to the flavone apigenin. The final and defining step in agathisflavone biosynthesis is the oxidative coupling of two apigenin molecules.

While the complete enzymatic machinery for agathisflavone synthesis across all plant species is not yet fully elucidated, significant progress has been made in identifying the key enzymes responsible for the dimerization of flavones. Research has pointed to the involvement of a specific subfamily of cytochrome P450 enzymes.

The Role of Cytochrome P450 Enzymes

Recent studies have identified gymnosperm-specific CYP90J orthologs as the crucial enzymes catalyzing the intermolecular C-C bond formation in the biosynthesis of biflavonoids[1][2]. Specifically, the enzyme GbCYP90J6 from Ginkgo biloba has been shown to catalyze the regioselective dimerization of apigenin to form amentoflavone, a structurally related biflavonoid[1]. It is highly probable that a member of this or a closely related cytochrome P450 subfamily is responsible for the specific C-C linkage that forms agathisflavone. The proposed mechanism involves a heme-induced diradical coupling of two apigenin molecules within the enzyme's active site[1].

The general flavonoid biosynthetic pathway leading to the precursor apigenin is well-established and involves the following key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to 4-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone to naringenin.

-

Flavone synthase (FNS): Converts naringenin to apigenin. There are two types of FNS enzymes, FNSI (a soluble dioxygenase) and FNSII (a cytochrome P450)[3].

Quantitative Data

Quantitative data on the biosynthesis of agathisflavone is still emerging. However, kinetic parameters for the related reaction catalyzed by GbCYP90J6 provide valuable insights into the efficiency of biflavonoid formation. Additionally, several studies have reported the presence and quantity of agathisflavone in various plant species.

Table 1: Kinetic Parameters of GbCYP90J6 with Apigenin

| Enzyme | Substrate | Km (µM) | Reference |

| GbCYP90J6 | Apigenin | 0.4925 | [1] |

Table 2: Occurrence and Content of Agathisflavone in Various Plant Species

| Plant Species | Plant Part | Agathisflavone Content | Reference |

| Poincianella pyramidalis | - | 0.58 mg/L (in elicited cell cultures) | [4] |

| Agathis robusta | Leaves (cuticle) | Present | [5] |

| Araucaria excelsa | Leaves | Present | [6] |

| Blepharocarya depauperata | - | Present | [6] |

| Amphipterygium schiede | - | Present | [6] |

| Orthopterygium hemsley | - | Present | [6] |

| Canarium manii | Nuts | Present | [6] |

| Ochna schweinfurthiana | - | Present | [6] |

| Erucaria hispanica | - | Present | [6] |

| Anacardium occidentale | Leaves | Present | [6] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis of agathisflavone.

Heterologous Expression and Functional Characterization of Cytochrome P450 Enzymes

The functional characterization of candidate CYP enzymes is crucial for confirming their role in agathisflavone biosynthesis. A common approach is the heterologous expression of the candidate gene in a host organism that does not natively produce biflavonoids, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.

1. Vector Construction and Transformation:

-

The full-length cDNA of the candidate CYP gene is cloned into a suitable expression vector (e.g., pYES-DEST52 for yeast or pCW-Ori+ for E. coli).

-

For yeast expression, the WAT11 strain, which expresses an Arabidopsis thaliana NADPH-P450 reductase, is often used to ensure sufficient electron supply to the P450 enzyme[7].

-

The constructed plasmid is then transformed into the chosen host cells.

2. Protein Expression and Microsome Isolation (for yeast):

-

Yeast cultures are grown in appropriate selective media.

-

Gene expression is induced (e.g., with galactose for yeast).

-

Cells are harvested, and microsomes containing the expressed P450 enzyme are isolated by differential centrifugation.

3. In Vitro Enzyme Assays:

-

The reaction mixture typically contains:

-

Isolated microsomes (or purified enzyme).

-

The substrate, apigenin.

-

A source of reducing equivalents, such as an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Buffer (e.g., potassium phosphate buffer, pH 7.4).

-

-

The reaction is incubated at an optimal temperature (e.g., 30°C).

-

The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

The extracted products are analyzed by HPLC-MS/MS to identify and quantify the formation of agathisflavone.

Quantitative Analysis of Agathisflavone by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of agathisflavone and its precursors in plant extracts and in vitro enzyme assays.

1. Sample Preparation:

-

Plant tissues are ground to a fine powder and extracted with a suitable solvent (e.g., methanol or ethanol).

-

For in vitro assays, the reaction mixture is extracted as described above.

-

The extracts are filtered and diluted as necessary before injection into the HPLC system.

2. HPLC-MS/MS Parameters:

-

Column: A reversed-phase C18 column is commonly used for the separation of flavonoids.

-

Mobile Phase: A gradient elution with two solvents is typically employed, for example:

-

Solvent A: Water with a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often used for the detection of flavonoids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for agathisflavone and an internal standard are monitored.

Table 3: Example HPLC-MS/MS Parameters for Agathisflavone Analysis

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over a set time |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Mode | ESI Negative |

| MRM Transition | Specific m/z transitions for agathisflavone |

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of agathisflavone from L-phenylalanine.

Caption: Experimental workflow for the functional characterization of a candidate agathisflavone synthase.

References

- 1. Gymnosperm-specific CYP90Js enable biflavonoid biosynthesis and microbial production of amentoflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apigenin produced by maize flavone synthase I and II protects plants against UV-B-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 7. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Agathisflavone: Structure, Properties, and Biological Activity

Authored by: Gemini AI

Abstract

Agathisflavone is a naturally occurring biflavonoid recognized for its diverse and potent pharmacological activities. As a dimer of the flavone apigenin, its unique structure underpins a range of biological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological signaling pathways of agathisflavone. Detailed experimental protocols for its isolation and analysis are also presented to support further research and development.

Chemical Structure and Formula

Agathisflavone is a biflavonoid composed of two apigenin units linked by a carbon-carbon bond between positions C-6 and C-8' of the respective chromene rings.[1]

-

Chemical Formula: C₃₀H₁₈O₁₀[2]

-

IUPAC Name: 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[2][3]

-

Synonyms: 6,8''-Biapigenin[3]

The structural formation of agathisflavone occurs via the oxidative coupling of two apigenin molecules.[1] This biosynthetic relationship is a key determinant of its chemical properties and biological function.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of agathisflavone is provided in the table below for ease of reference.

| Property | Value | Reference(s) |

| Molecular Weight | 538.5 g/mol | [2][3] |

| Exact Mass | 538.08999677 Da | [1][3] |

| Density | 1.656 g/cm³ | [1] |

| Boiling Point | 929.1 °C at 760 mmHg | [1] |

| Flash Point | 314.7 °C | [1] |

| Hydrogen Bond Donors | 6 | [1] |

| Hydrogen Bond Acceptors | 10 | [1] |

| Topological Polar Surface Area | 174 Ų | [1][3] |

Experimental Protocols

To date, the synthesis of agathisflavone has not been reported; therefore, current methodologies focus on its isolation and purification from natural sources.[5] The following protocols are compiled from established research.

Isolation of Agathisflavone from Poincianella pyramidalis

This protocol is adapted from methodologies that utilize solvent extraction and chromatographic techniques.[6][7]

3.1.1. Plant Material and Extraction:

-

Air-dry the leaves of Poincianella pyramidalis.

-

Macerate 200 g of the powdered leaves in methanol (2 x 1 L) to yield the crude methanolic extract.[6]

-

Subject the crude extract to solvent partitioning. Solubilize the extract in a methanol:water (7:3) solution and partition with chloroform to obtain a chloroform-soluble fraction.[6]

3.1.2. Chromatographic Purification:

-

Apply the chloroform-soluble fraction to a silica gel column (40-63 µm particle size).[7]

-

Elute the column with a gradient of chloroform:methanol mixtures.

-

Collect the fractions eluted with chloroform:methanol (9:1), which will contain agathisflavone.[7]

-

For further purification, column chromatography on Sephadex LH-20 can be employed.[8]

3.1.3. Alternative Alkaline Extraction:

-

Solubilize 2.5 g of the crude methanolic extract in 50 mL of a 10% calcium hydroxide aqueous solution.[6]

-

Allow the mixture to stand overnight at room temperature.

-

Filter the resulting suspension through a funnel containing Celite on the filter paper.

-

Slowly acidify the yellow filtrate with concentrated hydrochloric acid to a pH of 4-5 to precipitate agathisflavone.[6]

-

Filter the solid and rinse with distilled water.[6]

Analysis and Purity Determination

3.2.1. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 column.[9]

-

Mobile Phase: A gradient of 0.1% aqueous acetic acid and methanol.[5]

-

Gradient Program: 0-8 minutes, 90-100% 0.1% aqueous acetic acid:methanol; 8-10 minutes, 100% methanol.[5]

-

Flow Rate: 0.5 mL/min.[5]

-

Detection: Diode-Array Detector (DAD) with a scan range of 200-400 nm.[5]

-

Purity: Purity of over 99% can be achieved and verified with this method.[5]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Spectra are recorded on a 500 MHz spectrometer.[6]

-

Identification: The isolated compound is identified by comparing its NMR data with previously published values.[5]

Biological Activity and Signaling Pathways

Agathisflavone exhibits significant anti-inflammatory and neuroprotective effects by modulating key signaling pathways in neural cells, particularly microglia and astrocytes.

Anti-Inflammatory Signaling

Agathisflavone's anti-inflammatory action is, in part, mediated through its interaction with the glucocorticoid receptor (GR) and its ability to regulate the NLRP3 inflammasome.[2][4]

-

Glucocorticoid Receptor (GR) Pathway: Agathisflavone promotes GR function, leading to an increase in the gene expression of regulatory cytokines. This effect can be antagonized by mifepristone (RU486), a GR antagonist.[2]

-

NLRP3 Inflammasome Regulation: In response to inflammatory stimuli like lipopolysaccharide (LPS), agathisflavone has been shown to downregulate the expression of the NLRP3 inflammasome and associated inflammatory cytokines such as IL-1β, IL-6, and TNF.[4][10] Molecular docking studies suggest that agathisflavone binds to the NLRP3 NACTH inhibitory domain.[4]

Neuroprotective Signaling

The neuroprotective effects of agathisflavone are linked to its modulation of estrogen receptors (ERs) and its ability to protect neurons from excitotoxicity.[1][11]

-

Estrogen Receptor (ER) Pathway: Agathisflavone's ability to inhibit microgliosis and promote remyelination is mediated through estrogen receptor signaling.[1] This suggests that agathisflavone acts as a phytoestrogen in the central nervous system.

-

Protection against Excitotoxicity: Agathisflavone protects neurons against glutamate-induced excitotoxicity. This neuroprotective effect is associated with an increased expression of glutamate regulatory proteins in astrocytes, such as glutamine synthetase (GS) and Excitatory Amino Acid Transporter 1 (EAAT1).[11]

The diagram below illustrates the key signaling pathways modulated by agathisflavone in the context of neuroinflammation.

Conclusion

Agathisflavone stands out as a biflavonoid with significant therapeutic potential, particularly in the context of neuroinflammatory and neurodegenerative disorders. Its well-defined chemical structure and multifaceted biological activities warrant further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to isolate and study this promising natural compound, paving the way for future drug development and clinical applications.

References

- 1. The flavonoid agathisflavone modulates the microglial neuroinflammatory response and enhances remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biflavonoid Agathisflavone Regulates Microglial and Astrocytic Inflammatory Profiles via Glucocorticoid Receptor [mdpi.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. The Flavonoid Agathisflavone Directs Brain Microglia/Macrophages to a Neuroprotective Anti-Inflammatory and Antioxidant State via Regulation of NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 11. Agathisflavone, a flavonoid derived from Poincianella pyramidalis (Tul.), enhances neuronal population and protects against glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Agathisflavone: An In-depth Guide to its Early Discovery and Scientific Exploration

For Immediate Release

A comprehensive technical guide detailing the initial discovery, isolation, and early biological investigations of Agathisflavone, a biflavonoid with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

Abstract

Agathisflavone, a naturally occurring biflavonoid, has garnered considerable attention in the scientific community for its diverse pharmacological activities. This technical guide provides a detailed historical account of the early research into Agathisflavone, commencing with its first isolation and structural elucidation. It meticulously outlines the experimental protocols employed in its initial characterization and the seminal studies that first hinted at its cytotoxic and anticancer properties. Quantitative data from these foundational studies are presented in a clear, tabular format to facilitate comparative analysis. Furthermore, this guide employs Graphviz diagrams to visually represent the experimental workflows and the initial proposed mechanism of action, offering a clear and concise overview of the dawn of Agathisflavone research.

Early Discovery and Characterization

The history of Agathisflavone research dates back to 1969, with the pioneering work of Pelter and colleagues, who first reported the isolation of this novel biflavonoid.[1] Their work laid the groundwork for all subsequent investigations into the chemical and biological properties of this intriguing molecule.

Initial Isolation from Agathis palmerstonii

The first successful isolation of Agathisflavone was achieved from the leaves of Agathis palmerstonii. The detailed experimental protocol, as described in the seminal 1969 publication, is outlined below.

Experimental Protocol: Isolation of Agathisflavone (Pelter et al., 1969)

-

Plant Material: Dried leaves of Agathis palmerstonii.

-

Extraction:

-

The dried and powdered leaves were exhaustively extracted with petroleum ether to remove lipids and other non-polar components.

-

The defatted plant material was then subjected to extraction with acetone.

-

The acetone extract was concentrated under reduced pressure to yield a crude extract.

-

-

Purification:

-

The crude acetone extract was partitioned between ethyl acetate and water.

-

The ethyl acetate fraction, containing the biflavonoids, was concentrated.

-

The concentrated ethyl acetate fraction was subjected to column chromatography over silica gel.

-

Elution was carried out with a gradient of benzene and ethyl acetate.

-

Fractions containing Agathisflavone were identified by thin-layer chromatography (TLC).

-

Final purification was achieved by preparative TLC to yield pure Agathisflavone.

-

Structural Elucidation

The determination of Agathisflavone's unique biflavonoid structure was a significant achievement in natural product chemistry. Early researchers utilized a combination of spectroscopic techniques to unravel its molecular architecture.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectra were crucial in identifying the aromatic protons and the characteristic signals of the flavonoid skeleton. The use of deuterated solvents such as deuterated chloroform (CDCl₃) and benzene was noted in early studies.

-

Mass Spectrometry (MS): Mass spectrometry provided the molecular weight of Agathisflavone, confirming its dimeric nature.

-

Infrared (IR) Spectroscopy: IR spectroscopy helped in identifying the key functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy was used to study the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore.

-

The culmination of this analytical work led to the identification of Agathisflavone as a biflavonoid composed of two apigenin units linked together.

Early Biological Investigations

Following its discovery and characterization, the scientific community began to explore the biological activities of Agathisflavone. The initial studies were focused on its potential as a cytotoxic and anticancer agent.

First Cytotoxicity Screening

The first evaluation of Agathisflavone's therapeutic potential was reported in 1989 by Lin and colleagues, who screened a series of biflavonoids for their cytotoxic activity.

Experimental Protocol: Cytotoxicity Assay (Lin et al., 1989)

-

Cell Lines: A panel of human tumor cell lines was used to assess the cytotoxic effects.

-

Treatment: The cell lines were incubated with varying concentrations of Agathisflavone and other biflavonoids.

-

Assay: The cytotoxicity was determined using a standardized in vitro assay that measures cell viability. Although the specific assay was not detailed in the abstract, it was a standard method for evaluating the growth-inhibitory effects of compounds on cultured tumor cells.

-

Data Analysis: The concentration of the compound that caused a 50% reduction in cell viability (IC₅₀) was calculated to quantify the cytotoxic potency.

First Report on Anticancer Potential: Topoisomerase Inhibition

A significant breakthrough in understanding the anticancer potential of Agathisflavone came in 2002 when Grynberg and colleagues demonstrated its ability to inhibit DNA topoisomerases.[2] This study provided the first mechanistic insight into its antitumor activity.

Experimental Protocol: DNA Topoisomerase Inhibition Assay (Grynberg et al., 2002) [2]

-

Enzymes: Human DNA topoisomerase I and topoisomerase II-alpha were used in the assays.

-

Substrate: Supercoiled plasmid DNA (for topoisomerase I) and kinetoplast DNA (kDNA) (for topoisomerase II) were used as substrates.

-

Topoisomerase I Relaxation Assay:

-

Supercoiled plasmid DNA was incubated with human topoisomerase I in the presence or absence of Agathisflavone (at 200 µM).

-

The reaction mixture was incubated at 37°C for 30 minutes.

-

The reaction was stopped, and the DNA topoisomers were separated by electrophoresis on a 1% agarose gel.

-

The gel was stained with ethidium bromide and visualized under UV light to observe the relaxation of the supercoiled DNA.

-

-

Topoisomerase II Decatenation Assay:

-

kDNA was incubated with human topoisomerase II-alpha in the presence or absence of Agathisflavone (at 200 µM).

-

The reaction mixture, containing ATP, was incubated at 37°C for 30 minutes.

-

The reaction was stopped, and the decatenated DNA was separated by electrophoresis on a 1% agarose gel.

-

The gel was stained with ethidium bromide and visualized under UV light to assess the inhibition of kDNA decatenation.

-

-

Cell-based Assay:

-

Cell Lines: Ehrlich carcinoma cells and human K562 leukemia cells were used.

-

Method: A tetrazolium-based colorimetric assay (MTT assay) was used to determine the growth inhibitory activities of the biflavonoids after a 45-hour culture period.

-

Data Analysis: The IC₅₀ values were calculated from the dose-response curves.

-

Quantitative Data Summary

The following table summarizes the key quantitative data from the early biological studies of Agathisflavone.

| Biological Activity | Cell Line/Enzyme | Parameter | Value | Reference |

| Cytotoxicity | Ehrlich carcinoma | IC₅₀ | 24 ± 1.4 µM | Grynberg et al., 2002[2] |

| Cytotoxicity | Human K562 leukemia | % Growth Inhibition | 42% at 90 µM | Grynberg et al., 2002[2] |

| Enzyme Inhibition | Human DNA topoisomerase I | Inhibition | Yes (at 200 µM) | Grynberg et al., 2002[2] |

| Enzyme Inhibition | Human DNA topoisomerase II-alpha | Inhibition | Yes (at 200 µM) | Grynberg et al., 2002[2] |

Visualizing Early Research Concepts

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the initial proposed mechanism of action for Agathisflavone.

Caption: Workflow for the first isolation of Agathisflavone.

Caption: General workflow for early cytotoxicity screening.

Caption: Early proposed mechanism of anticancer action.

Conclusion

The early research on Agathisflavone, from its initial isolation in 1969 to the first mechanistic insights into its anticancer potential in 2002, established a strong foundation for its continued investigation. The meticulous work of these pioneering scientists in characterizing this biflavonoid and exploring its biological activities has paved the way for the extensive research we see today. This guide serves as a testament to their foundational contributions and as a valuable resource for contemporary researchers seeking to build upon this legacy in the quest for novel therapeutics.

References

The Biological Activities of Agathisflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathisflavone, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2][3] Structurally a dimer of apigenin, this compound is found in various plant species, including those from the genera Anacardium and Poincianella.[4][5] Preclinical studies have illuminated its therapeutic potential across a spectrum of disease models, highlighting its antioxidant, anti-inflammatory, antiviral, neuroprotective, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the known biological activities of agathisflavone, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of agathisflavone.

Table 1: Antiviral and Cytotoxic Activities

| Activity | Virus/Cell Line | Metric | Value (µM) | Reference(s) |

| Antiviral Activity | ||||

| Anti-SARS-CoV-2 | Calu-3 cells | EC₅₀ | 4.23 ± 0.21 | [6][7] |

| Anti-Influenza | MDCK cells | EC₅₀ | 1.3 | [8][9] |

| Enzyme Inhibition | ||||

| Influenza Neuraminidase | Wild-type virus | IC₅₀ | 20 | [8][9] |

| Influenza Neuraminidase | Oseltamivir-resistant virus | IC₅₀ | 2.0 | [8][9] |

| Cytotoxicity | ||||

| Calu-3 cells | CC₅₀ | 61.3 ± 0.1 | [6][7] | |

| GL-15 (human glioblastoma) | IC₅₀ | > 5 | [10] | |

| C6 (rat glioma) | IC₅₀ | > 5 | [10] |

Table 2: Antioxidant Activity

| Assay | Metric | Value (mM) | Reference(s) |

| DPPH Radical Scavenging | EC₅₀ | 0.474 | [5] |

| ABTS Radical Scavenging | EC₅₀ | 0.179 | [5] |

| Hydroxyl Radical Scavenging | EC₅₀ | 0.163 | [5] |

| Nitric Oxide Radical Scavenging | EC₅₀ | 0.209 | [5] |

| Lipid Peroxidation Inhibition (TBARS) | EC₅₀ | 0.179 | [5] |

Key Biological Activities and Signaling Pathways

Neuroprotective and Anti-inflammatory Activities

Agathisflavone has demonstrated significant neuroprotective and anti-inflammatory effects in various in vitro and ex vivo models.[4][11][12] These activities are largely attributed to its ability to modulate glial cell activation and inhibit key inflammatory signaling pathways.

a. Modulation of Microglia and Astrocyte Activation:

In models of neuroinflammation induced by lipopolysaccharide (LPS) or β-amyloid, agathisflavone has been shown to suppress the activation of microglia and astrocytes.[13][14] This is characterized by a reduction in the expression of inflammatory markers such as CD68 and glial fibrillary acidic protein (GFAP).[15] Furthermore, agathisflavone promotes a shift in microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[14]

b. Inhibition of the NLRP3 Inflammasome:

A key mechanism underlying the anti-inflammatory effects of agathisflavone is the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.[2][13][16][17] Upon activation by inflammatory stimuli, the NLRP3 inflammasome triggers the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. Agathisflavone has been shown to downregulate the mRNA expression of both NLRP3 and IL-1β.[13][18]

c. Modulation of STAT3 Signaling:

Agathisflavone has also been shown to modulate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10][19][20] In the context of neuroinflammation and glioblastoma, the phosphorylation and activation of STAT3 are often upregulated. Agathisflavone treatment leads to a reduction in the levels of phosphorylated STAT3 (p-STAT3), thereby inhibiting the transcription of downstream inflammatory and proliferative genes.[19][20]

d. Interaction with the Glucocorticoid Receptor:

Recent studies suggest that the anti-inflammatory effects of agathisflavone may also be mediated through its interaction with the glucocorticoid receptor (GR).[1][15][21] Molecular docking studies have indicated that agathisflavone can bind to the GR, potentially modulating its activity and influencing the expression of inflammatory genes.[15][21] This interaction appears to be crucial for the downregulation of pro-inflammatory cytokines like IL-1β and the upregulation of the anti-inflammatory cytokine IL-10.[15]

Antiviral Activity

Agathisflavone has demonstrated promising antiviral activity against both SARS-CoV-2 and influenza viruses.[6][7][8][9]

a. Inhibition of SARS-CoV-2 Main Protease (Mpro):

In silico and enzymatic assays have identified the SARS-CoV-2 main protease (Mpro or 3CLpro) as a key target of agathisflavone.[6][7] Mpro is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle. Agathisflavone acts as a non-competitive inhibitor of Mpro.

b. Inhibition of Influenza Neuraminidase:

Agathisflavone effectively inhibits the neuraminidase (NA) enzyme of both wild-type and oseltamivir-resistant influenza virus strains.[8][9] Neuraminidase is crucial for the release of newly formed viral particles from infected cells.

Antioxidant Activity

Agathisflavone exhibits potent antioxidant properties by scavenging a variety of free radicals, including DPPH, ABTS, hydroxyl, and nitric oxide radicals.[5][16][22][23] It also inhibits lipid peroxidation.[5] This antioxidant capacity is comparable to that of the standard antioxidant, trolox. The proposed mechanism involves the donation of hydrogen atoms and electrons from its multiple hydroxyl groups to neutralize free radicals.[24]

Anticancer Activity

Preliminary studies have indicated that agathisflavone possesses cytotoxic activity against certain cancer cell lines, including glioblastoma.[10] The proposed mechanisms include the modulation of signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway.[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of agathisflavone.

Neuroprotective and Anti-inflammatory Assays

-

Cell Culture and Treatment: Primary microglia and astrocyte cultures or neuron-glia co-cultures are typically used.[11][14] Inflammation is induced using agents like lipopolysaccharide (LPS) (e.g., 1 µg/mL for 24 hours) or β-amyloid oligomers.[14][19] Agathisflavone is then added at various concentrations (e.g., 0.1-10 µM) for a specified duration.

-

Immunocytochemistry: Cells are fixed and stained with antibodies against specific markers to visualize and quantify cellular changes. Key markers include Iba-1 for microglia, GFAP for astrocytes, β-tubulin III for neurons, and CD68 for activated microglia.[11][14]

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of inflammatory mediators such as IL-1β, TNF-α, IL-6, IL-10, and NLRP3.[13][14]

-

Western Blotting: Used to quantify the protein levels of key signaling molecules, such as total STAT3 and phosphorylated STAT3 (p-STAT3).[19]

-

Nitric Oxide (NO) Assay: The production of nitric oxide, a pro-inflammatory mediator, is often measured in the cell culture supernatant using the Griess reagent.[14]

Antiviral Assays

-

Cell Culture and Virus Infection: A suitable host cell line, such as Calu-3 for SARS-CoV-2 or Madin-Darby Canine Kidney (MDCK) cells for influenza, is cultured.[6][8] Cells are then infected with the virus in the presence or absence of agathisflavone.

-

Plaque Reduction Assay: This assay is used to determine the concentration of agathisflavone that inhibits viral replication by 50% (EC₅₀).

-

Enzyme Inhibition Assays: The inhibitory effect of agathisflavone on viral enzymes like SARS-CoV-2 Mpro and influenza neuraminidase is measured using specific substrates that produce a fluorescent or colorimetric signal upon cleavage.[6][8] The concentration of agathisflavone that inhibits enzyme activity by 50% (IC₅₀) is determined.

-

Cytotoxicity Assay: The 50% cytotoxic concentration (CC₅₀) of agathisflavone on the host cells is determined using assays such as the MTT assay to assess cell viability.[6]

Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of agathisflavone to donate a hydrogen atom and reduce the stable DPPH radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.[16][22]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, the scavenging of the pre-formed ABTS radical cation by agathisflavone is measured by the reduction in absorbance.[22]

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), which reacts with thiobarbituric acid to produce a colored product.[5][22]

Anticancer Assays

-

Cell Viability/Cytotoxicity Assay (MTT Assay): Cancer cell lines (e.g., GL-15, C6) are treated with various concentrations of agathisflavone.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is then performed to measure cell viability by quantifying the metabolic activity of the cells. The IC₅₀ value is determined from the dose-response curve.

-

Cell Migration Assay (Wound Healing/Scratch Assay): A "scratch" is made in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the scratch is monitored over time in the presence and absence of agathisflavone.[10]

Conclusion and Future Directions

Agathisflavone has emerged as a promising natural compound with a wide range of therapeutic activities. Its multifaceted mechanism of action, involving the modulation of key inflammatory and signaling pathways, makes it a compelling candidate for further drug development. While the existing preclinical data is robust, further research is warranted to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic properties. Clinical trials are a necessary next step to translate the therapeutic potential of agathisflavone into novel treatments for a variety of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The Flavonoid Agathisflavone Directs Brain Microglia/Macrophages to a Neuroprotective Anti-Inflammatory and Antioxidant State via Regulation of NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective Effect of Flavonoid Agathisflavone in the Ex Vivo Cerebellar Slice Neonatal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Agathisflavone, a natural biflavonoid that inhibits SARS-CoV-2 replication by targeting its proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Agathisflavone, a Biflavonoid from Anacardium occidentale L., Inhibits Influenza Virus Neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Neuroprotective Effect of Flavonoid Agathisflavone in the Ex Vivo Cerebellar Slice Neonatal Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. The Flavonoid Agathisflavone Directs Brain Microglia/Macrophages to a Neuroprotective Anti-Inflammatory and Antioxidant State via Regulation of NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. The Phytochemical Agathisflavone Modulates miR146a and miR155 in Activated Microglia Involving STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Agathisflavone Regulates Brain Cell Inflammation Through Glucocorticoid Receptors - Thailand Medical News [thailandmedical.news]

- 22. In vitro antioxidant properties of the biflavonoid agathisflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Agathisflavone from Poincianella pyramidalis

These application notes provide detailed methodologies for the extraction and isolation of agathisflavone, a bioactive biflavone, from the leaves of Poincianella pyramidalis. The protocols are intended for researchers, scientists, and professionals in drug development.

Agathisflavone has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical research.[1][2] However, being a natural product with limited occurrence, efficient methods for its extraction and purification are crucial for obtaining sufficient quantities for further studies.[1][2][3] This document outlines four distinct methods for the isolation of agathisflavone, including traditional chromatographic techniques and alkaline extraction procedures.[1][3]

Data Presentation

The following table summarizes the quantitative data from the different extraction and isolation methods, allowing for a clear comparison of their efficiencies.

| Method | Starting Material (Dried Leaves) | Crude Extract Yield | Agathisflavone Yield (mg) | Yield from Dried Leaves (%) | Yield from Crude Extract (%) | Purity (%) |

| A1: Traditional Chromatography | 200 g | 20.8 g | 428.0 | 0.21 | 26.4 | 99.838 |

| A2: Flash Chromatography | Not specified in detail | 3.5 g | 14.8 | 0.0592 | 1.48 | >99.9 |

| B1: Alkaline Extraction (Direct) | 2.5 g | Not applicable | 3.5 | 0.0136 | 0.136 | 99.302 |

| B2: Alkaline Extraction (Post-Partition) | 50 g | 3.5 g | 6.5 | 0.013 | 0.185 | 99.088 |

Experimental Protocols

Plant Material Preparation

Leaves of Poincianella pyramidalis were collected and dried in an oven at 45°C for 72 hours. The dried leaves were then ground into a fine powder using a mixer.[1]

Initial Methanolic Extraction (Common to all methods)

The dried and powdered leaves were subjected to maceration with methanol (MeOH) for 48 hours at room temperature. This process was repeated to ensure exhaustive extraction. The resulting methanolic extract was then used as the starting material for the subsequent isolation procedures.[1][3]

Method A1: Traditional Chromatographic Purification

This method is a conventional technique for the isolation of phytochemicals.

-

Liquid-Liquid Partition:

-

200 g of dried leaves yielded 20.8 g of methanolic extract.

-

The methanolic extract was partitioned with hexane.

-

The resulting hydromethanolic phase was diluted with 30% water and subsequently partitioned with chloroform (CHCl₃) to yield 759 mg of the chloroform fraction.

-

The hydromethanolic phase was concentrated to remove excess methanol and then extracted with ethyl acetate (EtOAc), yielding 1.58 g of the EtOAc-soluble fraction.[1]

-

-

Silica Gel Column Chromatography:

-

The EtOAc fraction (1.58 g) was subjected to column chromatography over silica gel.

-

The column was eluted with a mixture of chloroform and methanol (CHCl₃:MeOH).

-

Fractions eluted with a 9:1 ratio of CHCl₃:MeOH contained agathisflavone.

-

This step yielded 428.0 mg of agathisflavone.[1]

-

Method A2: Flash Chromatography Purification

This method utilizes automated flash chromatography for a more rapid separation.

-

Initial Fractionation:

-

The methanolic extract was subjected to an initial separation step. The fraction eluted with a 1:1 mixture of methanol and water (MeOH:H₂O) was collected.

-

After removing the methanol, this fraction was partitioned with ethyl acetate (EtOAc), yielding 244 mg of the EtOAc-soluble fraction.[1]

-

-

Flash Silica Gel Chromatography:

-

The EtOAc-soluble fraction was then purified using flash chromatography on a silica gel column.

-

The elution was performed with a gradient of chloroform and methanol (CHCl₃:MeOH).

-

The fraction eluted with a 9:1 ratio of CHCl₃:MeOH yielded 14.8 mg of agathisflavone.[1]

-

Method B1: Direct Alkaline Extraction

This method leverages the acidic nature of the phenolic groups in agathisflavone.

-

Base Treatment:

-

2.5 g of the crude methanolic extract was treated with an aqueous solution of calcium hydroxide (Ca(OH)₂).

-

This mixture was stirred and then filtered. The treatment with Ca(OH)₂ deprotonates the phenolic hydroxyl groups of the flavonoid, forming a water-soluble salt.[1]

-

-

Acidification and Precipitation:

-

Isolation:

-

The precipitate was collected by filtration and washed with distilled water.

-

This procedure yielded 3.5 mg of agathisflavone.[1]

-

Method B2: Alkaline Extraction Post-Partition

This method incorporates a partitioning step before alkaline extraction.

-

Initial Partitioning:

-

3.5 g of the crude methanolic extract (from 50 g of plant material) was dissolved in a 7:3 mixture of methanol and water (MeOH:H₂O).

-

This solution was partitioned with chloroform (CHCl₃), yielding 857 mg of the CHCl₃ soluble fraction.[3]

-

-

Alkaline Extraction:

-

The CHCl₃ soluble fraction was then subjected to the same alkaline extraction procedure as described in Method B1.

-

-

Yield:

-

This method furnished 6.5 mg of agathisflavone.[3]

-

Purity Analysis

The purity of the isolated agathisflavone from all methods was determined to be greater than 99% using High-Performance Liquid Chromatography (HPLC).[1][2][3] The identity of the compound was confirmed by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Visualizations

Caption: Comparative workflows for agathisflavone isolation.

Caption: Detailed workflow for Method A1.

Caption: Detailed workflow for Method B1.

References

Application Notes and Protocols: Agathisflavone Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of agathisflavone, a biflavonoid with significant therapeutic potential. The protocols detailed below are based on established methodologies for biflavonoid synthesis and the study of their biological activities, particularly in the context of neuroinflammation.

Synthesis of Agathisflavone

Agathisflavone is a biflavonoid formed by the oxidative coupling of two apigenin molecules, with a C-6 to C-8' linkage.[1] While agathisflavone is predominantly isolated from natural sources due to the complexity of its total synthesis, a representative synthetic approach can be adapted from the successful total synthesis of its isomer, amentoflavone.[2][3] The following protocol outlines a plausible synthetic route based on Suzuki coupling, a powerful method for creating C-C bonds between flavonoid units.[4][5][6]

Representative Synthetic Scheme (Adapted from Amentoflavone Synthesis)

A plausible route to agathisflavone would involve the Suzuki coupling of a protected 8-iodoapigenin derivative with a protected 6-boronic acid ester of apigenin, followed by deprotection.

Experimental Protocol: Suzuki Coupling for Biflavonoid Synthesis

This protocol is a representative method adapted from the synthesis of amentoflavone and can be considered for the synthesis of agathisflavone with appropriate modifications to the starting materials.

Materials:

-

Protected 8-iodoapigenin

-

Protected 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)apigenin

-

Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine))

-

2M Sodium Carbonate (Na₂CO₃) solution

-

Toluene and Ethanol (solvent mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the protected 8-iodoapigenin (1 equivalent) and the protected 6-apigenin boronic acid ester (1.2 equivalents) in a 4:1 mixture of toluene and ethanol.

-

Degassing: Bubble argon gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture.

-

Base Addition: Add 2M aqueous Na₂CO₃ solution (4 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir under an argon atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification of Protected Agathisflavone: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Deprotection: The protecting groups (e.g., methoxymethyl (MOM) or benzyl (Bn) ethers) are removed under appropriate conditions (e.g., acidic hydrolysis for MOM ethers, hydrogenolysis for Bn ethers) to yield agathisflavone.

-

Final Purification: The final product is purified by recrystallization or further chromatography to yield pure agathisflavone.

Quantitative Data for Biflavonoid Synthesis

The following table summarizes representative yields for key steps in biflavonoid synthesis, adapted from the literature on amentoflavone synthesis.[5]

| Step | Product | Representative Yield (%) |

| Suzuki Coupling | Protected Biflavonoid | 50-70 |

| Deprotection | Final Biflavonoid (Amentoflavone) | 86 |

Derivatization of Agathisflavone

Derivatization of flavonoids is a common strategy to enhance their physicochemical properties and biological activities.[7][8] While specific derivatization protocols for agathisflavone are not widely reported, the following general methods for flavonoid modification can be applied.

General Derivatization Strategies

Common derivatization reactions for flavonoids target their hydroxyl groups and include:

-

Alkylation/Etherification: Introduction of alkyl groups (e.g., methyl, ethyl) can increase lipophilicity.

-

Esterification: Acylation of hydroxyl groups can modulate solubility and bioavailability.

-

Glycosylation: Attachment of sugar moieties can improve water solubility and alter biological targeting.

-

Amination: Introduction of amino-containing groups can introduce new biological interactions.

Experimental Protocol: O-Alkylation of a Flavonoid

This protocol describes a general method for the O-alkylation of a flavonoid's hydroxyl groups.

Materials:

-

Agathisflavone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve agathisflavone (1 equivalent) in anhydrous DMF in a round-bottom flask.

-

Base Addition: Add anhydrous K₂CO₃ (excess, e.g., 2 equivalents per hydroxyl group to be alkylated).

-

Alkylating Agent Addition: Add the alkyl halide (1.5 equivalents per hydroxyl group) dropwise to the stirring suspension.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 6-24 hours. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Washing: Wash the organic layer with water and brine to remove DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the O-alkylated agathisflavone derivative.

Quantitative Data for Flavonoid Derivatization

The following table presents yields for various derivatization reactions of a 3-hydroxyflavone, which can serve as a reference for potential derivatizations of agathisflavone.[9]

| Reaction Type | Derivative | Yield (%) |

| Alkylation | O-allyl derivative | 85 |

| Alkylation | O-benzyl derivative | 79 |

| Esterification | O-acetyl derivative | 88 |

| Chlorination | 3-chloro derivative | 94 |

Biological Activity and Signaling Pathways

Agathisflavone exhibits a range of biological activities, with its anti-neuroinflammatory effects being of particular interest.[10][11][12][13][14] It modulates key inflammatory signaling pathways in brain glial cells (microglia and astrocytes).

Agathisflavone's Role in Neuroinflammation

Agathisflavone has been shown to:

-

Reduce Pro-inflammatory Markers: It decreases the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines (CCL2, CCL5).[14][15]

-

Increase Anti-inflammatory Markers: It upregulates the anti-inflammatory cytokine IL-10.[11]

-

Inhibit Inflammasome Activation: Agathisflavone negatively regulates the NLRP3 inflammasome, a key component of the innate immune response.[12][13][14]

-

Modulate Glucocorticoid Receptor Signaling: Its anti-inflammatory effects are mediated, at least in part, through the glucocorticoid receptor (GR).[10][11]

-

Promote a Neuroprotective Microglial Phenotype: It drives microglia from a pro-inflammatory (M1-like) state to an anti-inflammatory and pro-resolving (M2-like) state, characterized by reduced CD68 and increased CD206 expression.[14]

Signaling Pathway Diagrams

Caption: Agathisflavone inhibits the NLRP3 inflammasome pathway.

Caption: Agathisflavone modulates gene expression via the Glucocorticoid Receptor.

Experimental Protocol: Evaluation of Anti-Neuroinflammatory Activity

This protocol details an in vitro assay to assess the anti-inflammatory effects of agathisflavone on microglial cells.

Materials:

-

BV-2 microglial cell line (or primary microglia)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin/streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Agathisflavone stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (for dissolving formazan crystals)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for target genes (e.g., Tnf, Il1b, Il10, Nos2)

-

96-well and 24-well cell culture plates

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and antibiotics at 37 °C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in 96-well plates for viability assays and 24-well plates for gene expression analysis. Allow cells to adhere overnight.

-

Treatment:

-

Pre-treat cells with various concentrations of agathisflavone (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the control group).

-

Incubate for a specified period (e.g., 24 hours for gene expression).

-

-

Cell Viability (MTT Assay):

-

After treatment, add MTT solution to each well of the 96-well plate and incubate for 2-4 hours.

-

Remove the medium and dissolve the resulting formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Gene Expression Analysis (RT-qPCR):

-

From the 24-well plates, lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qPCR) using specific primers for the genes of interest. Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene.

-

Quantitative Data on Biological Activity

The following table summarizes key quantitative data related to the biological activity of agathisflavone and related synthetic flavonoids.

| Assay | Compound | Target/Cell Line | Result | Reference |

| Anti-inflammatory | Agathisflavone | LPS-stimulated BV-2 microglia | Significant reduction in TNF-α, IL-1β, IL-6 mRNA at 1 µM | [14][15] |

| Anti-inflammatory | Synthetic Chalcone 1 | LPS-stimulated BV-2 microglia | IC₅₀ = 1.10 µM (NO inhibition) | [16] |

| Anti-inflammatory | Synthetic Chalcone 2 | LPS-stimulated BV-2 microglia | IC₅₀ = 2.26 µM (NO inhibition) | [16] |

| Cell Viability | Agathisflavone | Rat mesenchymal stem cells | No toxicity up to 5 µM at 24h | [17] |

| Cell Viability | Agathisflavone | Primary glial cells | No toxicity up to 10 µM at 24h | [11] |

Experimental Workflow Diagram

Caption: Workflow for evaluating the anti-inflammatory effects of agathisflavone.

References

- 1. Agathisflavone | C30H18O10 | CID 5281599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Methods for extraction and isolation of agathisflavone from Poincianella pyramidalis [inis.iaea.org]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Flavones and Related Compounds: Synthesis and Biological Activity [mdpi.com]

- 8. preprints.org [preprints.org]

- 9. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agathisflavone Regulates Brain Cell Inflammation Through Glucocorticoid Receptors - Thailand Medical News [thailandmedical.news]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. The Flavonoid Agathisflavone Directs Brain Microglia/Macrophages to a Neuroprotective Anti-Inflammatory and Antioxidant State via Regulation of NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]